2-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(2,5-dimethoxyphenyl)ethanol
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Overview
Description
2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(2,5-DIMETHOXYPHENYL)ETHAN-1-OL is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and a 2,5-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(2,5-DIMETHOXYPHENYL)ETHAN-1-OL typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.
Substitution Reactions: The piperazine ring is then substituted with a 4-chlorophenyl group and a 2,5-dimethoxyphenyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(2,5-DIMETHOXYPHENYL)ETHAN-1-OL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(2,5-DIMETHOXYPHENYL)ETHAN-1-OL has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its use as an antihistamine, antipsychotic, and antidepressant.
Pharmacology: Research focuses on its interactions with various receptors and its potential as a drug candidate.
Biology: The compound is used in studies related to its effects on cellular processes and signaling pathways.
Industry: It is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(2,5-DIMETHOXYPHENYL)ETHAN-1-OL involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: An antihistamine with a similar piperazine structure.
Meclizine: Another antihistamine with a piperazine ring.
Flunarizine: A calcium channel blocker with a piperazine moiety.
Uniqueness
2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(2,5-DIMETHOXYPHENYL)ETHAN-1-OL is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a 4-chlorophenyl group and a 2,5-dimethoxyphenyl group differentiates it from other piperazine derivatives, potentially leading to unique interactions with biological targets .
Properties
Molecular Formula |
C20H25ClN2O3 |
---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C20H25ClN2O3/c1-25-17-7-8-20(26-2)18(13-17)19(24)14-22-9-11-23(12-10-22)16-5-3-15(21)4-6-16/h3-8,13,19,24H,9-12,14H2,1-2H3 |
InChI Key |
CTPBSKBYUOLCIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CN2CCN(CC2)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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